![molecular formula C24H24N2O3 B250093 2-[(4-methoxybenzoyl)(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B250093.png)
2-[(4-methoxybenzoyl)(methyl)amino]-N-(2-phenylethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-methoxybenzoyl)(methyl)amino]-N-(2-phenylethyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "BMS-986177" and belongs to the class of drugs known as small molecule inhibitors.
Mecanismo De Acción
BMS-986177 works by inhibiting the activity of a protein known as bromodomain-containing protein 4 (BRD4), which plays a crucial role in the regulation of gene expression. By inhibiting BRD4, BMS-986177 can prevent the expression of genes that promote cancer growth and inflammation.
Biochemical and Physiological Effects:
BMS-986177 has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and modulation of the immune system. Additionally, BMS-986177 has been shown to have a favorable pharmacokinetic profile, with good bioavailability and metabolic stability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BMS-986177 in lab experiments is its specificity for BRD4, which allows for targeted inhibition of gene expression. Additionally, BMS-986177 has a favorable pharmacokinetic profile, making it suitable for in vivo studies. However, one limitation of using BMS-986177 is its potential toxicity, which requires careful dosing and monitoring in animal studies.
Direcciones Futuras
There are several future directions for research on BMS-986177, including:
1. Studying its efficacy in combination with other cancer therapies to enhance its anti-tumor effects.
2. Investigating its potential applications in other diseases, such as autoimmune disorders.
3. Developing more potent and selective inhibitors of BRD4 based on the structure of BMS-986177.
4. Conducting clinical trials to evaluate the safety and efficacy of BMS-986177 in humans.
Conclusion:
In conclusion, BMS-986177 is a promising compound with potential therapeutic applications in cancer, inflammation, and autoimmune disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to fully understand its therapeutic potential and develop more potent and selective inhibitors of BRD4.
Métodos De Síntesis
The synthesis of BMS-986177 involves several steps, including the reaction of 4-methoxybenzoic acid with thionyl chloride to produce 4-methoxybenzoyl chloride. The resulting compound is then reacted with N-methyl-N-phenylethylamine to produce 2-[(4-methoxybenzoyl)(methyl)amino]-N-(2-phenylethyl)benzamide.
Aplicaciones Científicas De Investigación
BMS-986177 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. Several preclinical studies have demonstrated its efficacy in inhibiting the growth of cancer cells and reducing inflammation in animal models.
Propiedades
Fórmula molecular |
C24H24N2O3 |
|---|---|
Peso molecular |
388.5 g/mol |
Nombre IUPAC |
2-[(4-methoxybenzoyl)-methylamino]-N-(2-phenylethyl)benzamide |
InChI |
InChI=1S/C24H24N2O3/c1-26(24(28)19-12-14-20(29-2)15-13-19)22-11-7-6-10-21(22)23(27)25-17-16-18-8-4-3-5-9-18/h3-15H,16-17H2,1-2H3,(H,25,27) |
Clave InChI |
MBRKXSDNMZZDOQ-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1C(=O)NCCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OC |
SMILES canónico |
CN(C1=CC=CC=C1C(=O)NCCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(2-ethoxyethoxy)benzoyl]-1H-benzimidazole](/img/structure/B250010.png)
![N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B250011.png)
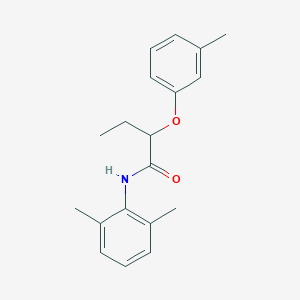
![3-ethoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B250018.png)
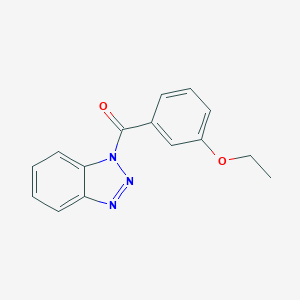
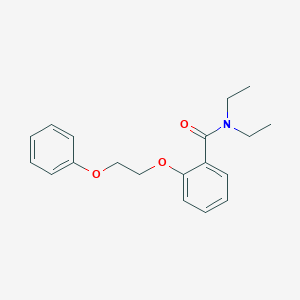
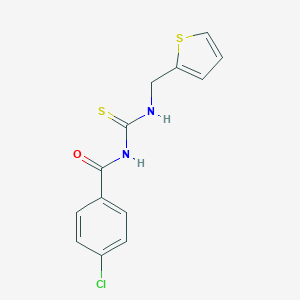
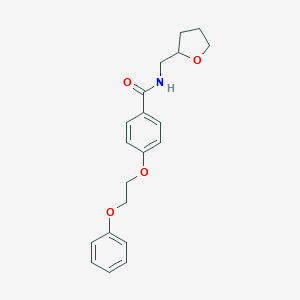
![1-[2-(2-Phenoxyethoxy)benzoyl]piperidine](/img/structure/B250023.png)
![4-isopropoxy-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B250025.png)
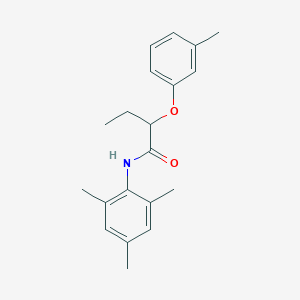
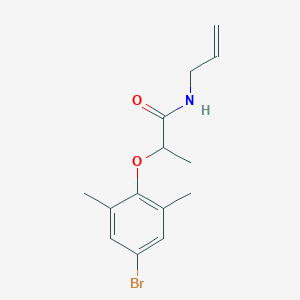
![1-[4-(Benzyloxy)benzoyl]-4-methylpiperidine](/img/structure/B250029.png)
![4-(allyloxy)-N-[2-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B250032.png)